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Compound of Interest

Compound Name: Dimethyl dodecanedioate

Cat. No.: B161721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Dimethyl dodecanedioate (CAS No. 1731-79-9), a long-chain aliphatic diester. The

information presented herein is essential for compound identification, purity assessment, and

quality control in research and development settings. This document details experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, and presents the corresponding spectral information in a clear, tabular

format for ease of reference and comparison.

Overview of Spectroscopic Techniques
Spectroscopic analysis is a cornerstone of chemical characterization, providing detailed

information about molecular structure, functional groups, and molecular weight. This guide

focuses on three primary techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons

and their neighboring environments, while ¹³C NMR reveals the number and types of carbon

atoms.

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.
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Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide

information about its structure through fragmentation analysis.

The general workflow for the spectroscopic characterization of a chemical compound like

Dimethyl dodecanedioate is illustrated below.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Data Presentation
The following tables summarize the key spectroscopic data for Dimethyl dodecanedioate.

NMR Spectroscopic Data
Note: Experimental spectra for Dimethyl dodecanedioate are not widely available in public

databases. The following data are predicted based on established principles of NMR

spectroscopy and analysis of structurally similar long-chain aliphatic diesters.

Table 1: Predicted ¹H NMR Spectral Data for Dimethyl dodecanedioate (Solvent: CDCl₃)

Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-O-CH₃ ~ 3.67 Singlet 6H

-C(=O)-CH₂- ~ 2.30 Triplet 4H

-C(=O)-CH₂-CH₂- ~ 1.62 Quintet 4H

-(CH₂)₆- (internal) ~ 1.29 Multiplet 12H

Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl dodecanedioate (Solvent: CDCl₃)

Assignment Chemical Shift (δ, ppm)

C=O ~ 174.3

-O-CH₃ ~ 51.4

-C(=O)-CH₂- ~ 34.1

-C(=O)-CH₂-CH₂- ~ 24.9

-(CH₂)₆- (internal) ~ 29.1 - 29.4

Infrared (IR) Spectroscopic Data
The IR spectrum of Dimethyl dodecanedioate is characterized by the strong absorptions

typical of a long-chain aliphatic ester.
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Table 3: Key IR Absorption Bands for Dimethyl dodecanedioate

Wavenumber (cm⁻¹) Intensity Assignment

2920 - 2930 Strong C-H stretch (alkane, CH₂)

2850 - 2860 Strong C-H stretch (alkane, CH₂)

~ 1740 Very Strong C=O stretch (ester)

~ 1465 Medium C-H bend (alkane, CH₂)

1170 - 1250 Strong C-O stretch (ester)

Mass Spectrometry (MS) Data
The mass spectrum of Dimethyl dodecanedioate acquired via electron ionization (EI) shows

characteristic fragmentation patterns.[1]

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of Dimethyl dodecanedioate

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

74 99.99
[CH₃OC(=O)CH₂]⁺ (McLafferty

rearrangement)

98 96.14 [C₆H₁₀O]⁺·

55 92.78 [C₄H₇]⁺

84 68.41 [C₅H₈O]⁺·

43 69.61 [C₃H₇]⁺

227 Low [M - OCH₃]⁺

258 Low [M]⁺· (Molecular Ion)

Experimental Protocols
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The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Weighing: Accurately weigh 10-20 mg of Dimethyl dodecanedioate for ¹H NMR and 50-100

mg for ¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Dissolution: Vortex the vial until the sample is completely dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy Parameters

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

3.1.3. ¹³C NMR Spectroscopy Parameters

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.

Spectral Width: -10 to 220 ppm.

Temperature: 298 K.

3.1.4. Data Processing

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline

correction.

Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference

the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Analysis: Perform peak picking and integration to analyze the spectra.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Liquid Film Method)

Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.

If the sample is solid at room temperature, gently warm it to its melting point.

Place a small drop of the molten Dimethyl dodecanedioate onto one salt plate.

Carefully place the second salt plate on top and gently press to create a thin, uniform liquid

film. Avoid introducing air bubbles.

3.2.2. Data Acquisition

Instrument: A standard Fourier Transform Infrared (FTIR) spectrometer.

Background Scan: Acquire a background spectrum of the empty sample compartment.
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Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and

acquire the sample spectrum.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

3.2.3. Data Processing The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final IR spectrum, typically displayed in

transmittance or absorbance mode. Identify the major absorption bands and correlate them to

specific functional groups.

Mass Spectrometry (MS)
3.3.1. Sample Preparation and Introduction (GC-MS)

Dissolution: Prepare a dilute solution of Dimethyl dodecanedioate in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC)

inlet. The sample is vaporized and carried onto the GC column by an inert carrier gas (e.g.,

helium).

Separation: The compound travels through the GC column, where it is separated from the

solvent and any impurities based on its boiling point and interactions with the column's

stationary phase.

3.3.2. Data Acquisition (Electron Ionization)

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

Ionization Energy: Typically 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Detector: An electron multiplier detects the ions.
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Mass Range: Scan a suitable m/z range, for example, 40-400 amu.

3.3.3. Data Processing The resulting mass spectrum is a plot of relative ion abundance versus

m/z. Identify the molecular ion peak ([M]⁺·) and analyze the major fragment ions. The

fragmentation pattern can be compared to spectral libraries (e.g., NIST) for confirmation of the

compound's identity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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